molecular formula C12H14O3 B13311008 2-(Dimethoxymethyl)-2,3-dihydro-1H-inden-1-one

2-(Dimethoxymethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B13311008
M. Wt: 206.24 g/mol
InChI Key: LKBDNGUTYONYFS-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones. It is characterized by the presence of a dimethoxymethyl group attached to a dihydroindenone structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of 2,3-dihydro-1H-inden-1-one with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the dimethoxymethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(Dimethoxymethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethoxymethyl)-3-methoxypropiononitrile: This compound shares a similar dimethoxymethyl group but differs in its overall structure and reactivity.

Uniqueness

2-(Dimethoxymethyl)-2,3-dihydro-1H-inden-1-one is unique due to its combination of the dimethoxymethyl group and the dihydroindenone structure. This unique combination imparts specific reactivity and properties that are not found in other similar compounds.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(dimethoxymethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O3/c1-14-12(15-2)10-7-8-5-3-4-6-9(8)11(10)13/h3-6,10,12H,7H2,1-2H3

InChI Key

LKBDNGUTYONYFS-UHFFFAOYSA-N

Canonical SMILES

COC(C1CC2=CC=CC=C2C1=O)OC

Origin of Product

United States

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